Oleanonic acid (3-oxoolean-12-en-28-oic acid) is a pentacyclic triterpenoid characterized by a C-3 ketone group, distinguishing it from its highly abundant C-3 hydroxyl analog, oleanolic acid[1]. In industrial and research procurement, this specific oxidation state is sought after as an advanced synthetic intermediate and a biologically active scaffold. As a white crystalline powder soluble in DMSO and methanol, it serves as a critical node in the semi-synthesis of A-ring modified triterpenoids, such as 8-aminoquinoline amides, and acts as a key analytical standard for metabolic engineering of plant saponin pathways [2]. By procuring the pre-oxidized 3-oxo form, laboratories bypass hazardous oxidation steps, directly accessing a scaffold with distinct physicochemical and pharmacological profiles.
Substituting oleanonic acid with the cheaper and more common oleanolic acid fundamentally alters both synthetic workflows and biological assay outcomes. In chemical synthesis, starting from oleanolic acid requires a Jones or Swern oxidation to generate the C-3 ketone, introducing toxic chromium waste or requiring strict anhydrous conditions, which reduces overall yield and throughput [1]. Biologically, the shift from a C-3 hydroxyl to a C-3 ketone drastically changes the molecule's binding affinity and lipophilicity; for instance, the 3-oxo form exhibits significantly enhanced activity against specific targets like 5-lipoxygenase and Trypanosoma cruzi that the 3-hydroxy form lacks [2]. Consequently, using oleanolic acid as a generic proxy compromises both synthetic efficiency and assay sensitivity.
In the synthesis of bioactive triterpenoid derivatives, such as 8-aminoquinoline amides, starting directly with commercially sourced oleanonic acid bypasses the need to oxidize oleanolic acid. Research demonstrates that utilizing oleanonic acid directly allows for conversion to complex amides with yields up to 84% via straightforward acyl chloride intermediate steps [1]. If oleanolic acid were used as the baseline starting material, an initial Jones oxidation would be required, introducing heavy metal toxicity and subsequent purification losses.
| Evidence Dimension | Synthetic pathway efficiency for C-28 amidation |
| Target Compound Data | 84% yield of 8-aminoquinoline amide directly from oleanonic acid |
| Comparator Or Baseline | Oleanolic acid (requires additional upstream oxidation step) |
| Quantified Difference | Saves one full synthetic step and avoids Cr(VI) reagent use |
| Conditions | Synthesis via oxalyl chloride activation followed by amidation |
Procuring the pre-oxidized 3-oxo building block streamlines library synthesis and improves overall yield by eliminating a hazardous and loss-inducing oxidation step.
The oxidation state at the C-3 position critically dictates the antiparasitic efficacy of oleanane triterpenoids. In vitro screening against Trypanosoma cruzi revealed that oleanonic acid possesses an IC50 of 8.4 µg/mL (18.5 µM). In direct comparison, the C-3 hydroxyl analog, oleanolic acid, showed an IC50 of 58.4 µg/mL[1]. This structural modification makes the 3-oxo variant substantially more potent, outperforming even some reference drugs like benznidazole in specific molar comparisons.
| Evidence Dimension | Trypanocidal activity (IC50 against T. cruzi) |
| Target Compound Data | IC50 = 8.4 µg/mL (18.5 µM) |
| Comparator Or Baseline | Oleanolic acid (IC50 = 58.4 µg/mL) |
| Quantified Difference | 6.9-fold higher potency for oleanonic acid |
| Conditions | In vitro assay against Trypanosoma cruzi |
For infectious disease drug discovery, purchasing the 3-oxo variant provides a significantly more active starting point or positive control than the standard oleanolic acid.
The C-3 ketone of oleanonic acid confers specific inhibitory effects on inflammatory pathways that are not pronounced in its 3-hydroxy counterpart. Oleanonic acid effectively reduces the production of leukotriene B4 from rat peritoneal leukocytes with an IC50 of 17 µM [1]. Comparative studies indicate that while oleanolic acid shows negligible differences in some general edema models, oleanonic acid is significantly more active in inhibiting in vitro leukotriene formation, directly implicating enhanced 5-lipoxygenase pathway suppression.
| Evidence Dimension | Leukotriene B4 production inhibition (IC50) |
| Target Compound Data | IC50 = 17 µM |
| Comparator Or Baseline | Oleanolic acid (demonstrated lower activity on leukotriene formation) |
| Quantified Difference | Enhanced 5-LOX pathway inhibition specific to the C-3 ketone |
| Conditions | In vitro rat peritoneal leukocyte assay |
Essential for researchers targeting the 5-LOX pathway, where the standard oleanolic acid fails to provide the required target-specific inhibition.
In the de novo biosynthesis of oleanane-type triterpenoids in engineered yeast, oleanonic acid serves as a critical intermediate node. Analytical quantification using oleanonic acid as a standard revealed that in specific engineered strains, up to 71% of the total triterpenoid peak area pooled as oleanonic acid [1]. This precise quantification allowed researchers to identify the downstream cytochrome P450 (CYP72A567) as the rate-limiting step, subsequently optimizing the pathway to convert 89.7% of the oleanonic acid into downstream products.
| Evidence Dimension | Pathway bottleneck identification |
| Target Compound Data | Accumulation of up to 71% of total triterpenoids as oleanonic acid |
| Comparator Or Baseline | Downstream oxidized products (e.g., echinocystic acid) |
| Quantified Difference | Enabled the measurement of an 89.7% conversion rate after pathway optimization |
| Conditions | LC-MS quantification of fed-batch yeast fermentation |
Indispensable as a quantitative LC-MS standard for identifying bottlenecks and optimizing cytochrome P450 activity in engineered microbial cell factories.
Oleanonic acid is the direct starting material for synthesizing advanced triterpenoid libraries, including 8-aminoquinoline amides and CDDO analogs. By procuring the pre-oxidized C-3 ketone, synthetic chemists avoid the hazardous, low-yielding Jones oxidation of oleanolic acid, streamlining the synthetic route and improving overall processability [1].
Due to its 6.9-fold higher potency against Trypanosoma cruzi compared to oleanolic acid, oleanonic acid is highly suited as a reference compound or advanced scaffold in phenotypic screening assays for anti-trypanosomal agents [2].
In pharmacological research targeting leukotriene-mediated inflammation, oleanonic acid provides specific 5-LOX pathway inhibition (IC50 = 17 µM) that its 3-hydroxy analog lacks. This makes it a targeted procurement choice for specialized anti-inflammatory assay validation[3].
For synthetic biology laboratories engineering yeast or bacteria to produce plant saponins, oleanonic acid is a mandatory LC-MS standard. It enables the precise quantification of metabolic flux and the identification of enzymatic bottlenecks at the CYP716A262 and CYP72A567 oxidation steps [4].